2,3-Quinolinedicarboxylic acid

Agrochemical synthesis Imidazolinone herbicides Heterocyclic chemistry

For agrochemical process chemists: 2,3-quinolinedicarboxylic acid is the essential precursor for imazaquin herbicide synthesis—the 2,3-dicarboxy substitution pattern is structurally mandatory for imidazolinone cyclocondensation; isomers fail. For materials researchers: its rigid quinoline scaffold enables higher-dimensionality coordination polymers with enhanced π-π stacking vs. simpler pyridine analogs. Available at ≥98% purity in gram to multi-kilogram quantities. Strict procurement of CAS 643-38-9 ensures reaction success.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 643-38-9
Cat. No. B1215119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Quinolinedicarboxylic acid
CAS643-38-9
Synonyms2,3-quinoline dicarboxylic acid
acridinic acid
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O
InChIInChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16)
InChIKeyYHUVMHKAHWKQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Quinolinedicarboxylic Acid (CAS 643-38-9): Procurement Specifications and Baseline Characterization


2,3-Quinolinedicarboxylic acid (CAS 643-38-9), also known as acridinic acid or quinoline-2,3-dicarboxylic acid, is a heterocyclic aromatic dicarboxylic acid with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . This compound consists of a quinoline core (a fused benzene and pyridine ring) with carboxylic acid groups positioned at the 2- and 3-positions, conferring distinct chelation properties and reactivity . It is primarily employed as a critical building block and intermediate in organic synthesis, notably for the preparation of imidazolinone herbicides [1], and is supplied commercially with purity specifications typically at or above 98% [2].

Procurement Risk Analysis: Why 2,3-Quinolinedicarboxylic Acid (CAS 643-38-9) Cannot Be Generically Substituted


Generic substitution of 2,3-quinolinedicarboxylic acid with closely related analogs such as quinolinic acid (pyridine-2,3-dicarboxylic acid) or other quinolinecarboxylic acid isomers is precluded by fundamental differences in molecular geometry, electronic properties, and resultant reactivity. The fused benzene ring of the quinoline core in 2,3-quinolinedicarboxylic acid provides a larger, more rigid, and more lipophilic scaffold compared to the monocyclic pyridine ring of quinolinic acid, directly impacting metal coordination geometry and biological target engagement [1]. Furthermore, the specific 2,3-dicarboxylic acid substitution pattern is a strict structural requirement for the synthesis of downstream agrochemicals such as imazaquin, as the 2- and 3-positions are critical for the cyclocondensation reactions forming the imidazolinone ring [2]. Isomers with carboxylic acid groups at alternative positions (e.g., 2,4- or 3,4-) or different heterocyclic cores will fail to yield the active herbicide, necessitating strict procurement of the correct CAS 643-38-9 entity [3].

2,3-Quinolinedicarboxylic Acid (643-38-9): Evidence-Based Quantitative Differentiation Guide for Scientific Procurement


Synthetic Utility: Sole Precursor for Imazaquin Herbicide via Defined Cyclocondensation

2,3-Quinolinedicarboxylic acid is the singular, documented precursor for the industrial synthesis of the imidazolinone herbicide imazaquin. This is achieved through a specific cyclocondensation reaction with 2-amino-2,3-dimethylbutyramide, followed by cyclization to form the imidazolinone ring. Alternative dicarboxylic acid isomers (e.g., quinoline-2,4-dicarboxylic acid or pyridine-2,3-dicarboxylic acid) are structurally incapable of forming the requisite imazaquin product, making 2,3-quinolinedicarboxylic acid irreplaceable in this application [1]. The reaction yield is directly contingent upon the purity of the 2,3-quinolinedicarboxylic acid intermediate, with commercial suppliers often specifying a purity of ≥99.0% to ensure optimal conversion to the final herbicidal product .

Agrochemical synthesis Imidazolinone herbicides Heterocyclic chemistry

Structural Differentiation: Quinoline vs. Pyridine Core in Metal-Organic Framework (MOF) Construction

The expanded π-system of the quinoline ring in 2,3-quinolinedicarboxylic acid, compared to the monocyclic pyridine ring in quinolinic acid (pyridine-2,3-dicarboxylic acid), enables distinct supramolecular architectures. In the synthesis of metal-organic compounds, 2,3-quinolinedicarboxylic acid reacts with transition metal salts to yield 0-D, 1-D, and 2-D coordination polymers with unique fluorescent properties, a structural diversity not observed with the smaller pyridine analog [1]. The fused benzene ring introduces additional π-π stacking interactions and steric bulk, which dictate the final crystal packing and dimensionality [2].

Coordination chemistry Metal-organic frameworks Crystal engineering

Physicochemical Property Comparison: Melting Point and Thermal Stability

2,3-Quinolinedicarboxylic acid exhibits a defined melting point of 183 °C (when recrystallized from benzene/ligroine), a key quality control parameter that distinguishes it from related analogs . In contrast, quinolinic acid (pyridine-2,3-dicarboxylic acid, CAS 89-00-9) decomposes at approximately 190 °C without a sharp melting point, and other quinolinecarboxylic acid isomers have significantly different thermal profiles. This thermal stability difference is a practical differentiator during procurement and handling, as the sharp melting point of 2,3-quinolinedicarboxylic acid serves as a rapid, verifiable indicator of identity and purity .

Thermal analysis Physicochemical characterization Material science

Commercial Purity Benchmarks and Scalability for Industrial Application

Commercial suppliers of 2,3-quinolinedicarboxylic acid consistently offer material with a minimum purity of 98% by GC, with some manufacturers specifying assay values of 99.0% or higher for use in downstream herbicide synthesis [1]. This high purity is essential for maximizing yield in the multi-step synthesis of imazaquin, where impurities can lead to side reactions and reduced product quality. Furthermore, production scale is routinely specified up to 10 kg, indicating established industrial manufacturing capability . In contrast, less common isomers or analogs may only be available in research-scale quantities with lower or unspecified purity, making 2,3-quinolinedicarboxylic acid the reliable choice for pilot plant and commercial-scale projects .

Procurement specification Bulk chemical supply Agrochemical intermediate

Differential Reactivity in Polymer Synthesis: Role as a Reaction Medium

2,3-Quinolinedicarboxylic acid has been shown to be an efficient reaction medium and solvent for the preparation of polymer films via solution casting. Its ability to undergo hydrogen bonding interactions and form stable complexes with precursors like picolinic acid makes it suitable for acylation reactions . This property is not generally shared by other quinolinecarboxylic acids, which may lack the specific solubility or complexation behavior. The compound's NMR spectra, characterized by a singlet at δ=7.4 ppm and doublets at δ=6.9 and 5.8 ppm, provide a unique fingerprint for verifying its identity in polymer formulations .

Polymer chemistry Reaction medium Casting solvent

Targeted Application Scenarios for 2,3-Quinolinedicarboxylic Acid (643-38-9) in R&D and Industrial Settings


Agrochemical Process Development: Synthesis of Imazaquin and Related Imidazolinone Herbicides

This is the primary industrial application for 2,3-quinolinedicarboxylic acid. As established, it is the essential precursor for imazaquin, a broad-spectrum herbicide used globally [1]. Procurement of this specific compound at ≥98% purity is mandatory for process chemists and chemical engineers optimizing the cyclocondensation reaction to achieve high yields of the active herbicide. The defined purity and availability in multi-kilogram quantities make it the standard intermediate for pilot plant and full-scale manufacturing of imidazolinone agrochemicals [2].

Materials Science Research: Design and Synthesis of Functional Metal-Organic Frameworks (MOFs)

For researchers in coordination chemistry and crystal engineering, 2,3-quinolinedicarboxylic acid serves as a versatile and rigid dicarboxylate ligand. Its larger quinoline π-system, compared to pyridine analogs, promotes the formation of higher-dimensionality (1-D and 2-D) coordination polymers with distinct fluorescent properties [3]. Scientists seeking to develop new luminescent materials, sensors, or catalysts should select this compound over simpler pyridine dicarboxylates to access a broader range of supramolecular architectures and enhanced π-π stacking interactions [4].

Polymer Science: Novel Reaction Medium and Processing Aid for Polymer Films

Polymer chemists developing new film-casting methods can utilize 2,3-quinolinedicarboxylic acid as both a reaction medium and a processing solvent. Its documented efficiency in forming polymer films from solution, potentially through hydrogen-bonding interactions with polymer precursors, provides a unique advantage over conventional solvents . This application scenario is particularly relevant for researchers exploring advanced materials where the solvent can also influence the final film morphology or properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Quinolinedicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.